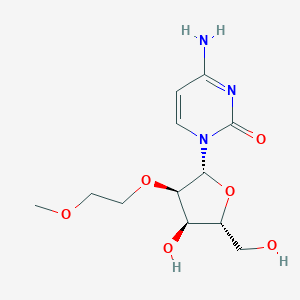

2'-O-(2-Methoxyethyl)-cytidine

Beschreibung

BenchChem offers high-quality 2'-O-(2-Methoxyethyl)-cytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-(2-Methoxyethyl)-cytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGMMXZKKVMBT-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454431 | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-16-0 | |

| Record name | 2′-O-(2-Methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-O-(2-Methoxyethyl)-cytidine: A Technical Guide for Therapeutic Oligonucleotide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) is a cornerstone modification in the development of second-generation antisense oligonucleotides (ASOs). This synthetic nucleoside analogue, when incorporated into an oligonucleotide chain, confers a range of desirable pharmacological properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and a favorable toxicity profile. These attributes have positioned 2'-MOE-modified oligonucleotides as a leading platform for therapeutic gene silencing, with several approved drugs and numerous candidates in clinical trials. This technical guide provides an in-depth overview of 2'-O-(2-Methoxyethyl)-cytidine, encompassing its chemical properties, a detailed synthesis protocol, and its application in antisense technology. Furthermore, it presents key quantitative data, experimental protocols for performance evaluation, and visual diagrams of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to 2'-O-(2-Methoxyethyl)-cytidine

2'-O-(2-Methoxyethyl)-cytidine is a chemically modified ribonucleoside where the 2'-hydroxyl group of the ribose sugar is replaced by a 2-methoxyethyl ether moiety. This modification is a hallmark of second-generation ASOs, developed to overcome the limitations of earlier phosphorothioate (B77711) (PS)-modified oligonucleotides. The 2'-MOE group sterically hinders nuclease attack, significantly increasing the oligonucleotide's stability in biological fluids.[1][2] Moreover, the modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which enhances the binding affinity (hybridization) to complementary mRNA targets.[3] Oligonucleotides incorporating 2'-MOE modifications, often in a "gapmer" design with a central DNA region, effectively recruit RNase H for target mRNA degradation.[4][5]

Physicochemical Properties

The key physicochemical properties of 2'-O-(2-Methoxyethyl)-cytidine are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C12H19N3O6 | --INVALID-LINK-- |

| Molecular Weight | 301.3 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Melting Point | 153–155 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Synthesis of 2'-O-(2-Methoxyethyl)-cytidine Phosphoramidite (B1245037)

The synthesis of 2'-O-(2-Methoxyethyl)-cytidine phosphoramidite is a multi-step process that typically starts from a readily available nucleoside, such as uridine (B1682114). The following protocol is a composite of established methods.[6][7][8]

Synthesis of 2'-O-(2-Methoxyethyl)-uridine

-

Preparation of Aluminum 2-methoxyethoxide: A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (B45455) (1 mL) is stirred at reflux for 2 hours.

-

Ring opening of Anhydrouridine: After cooling to room temperature, O²,2'-anhydro-L-uridine (0.22 mmol) is added to the aluminum 2-methoxyethoxide solution and the mixture is refluxed for 48 hours.

-

Purification: The reaction mixture is cooled, crushed, and co-evaporated with methanol. The crude product is purified by column chromatography (5% MeOH/CH2Cl2) to yield 2'-O-(2-Methoxyethyl)-L-uridine.

Conversion of 2'-O-(2-Methoxyethyl)-uridine to 2'-O-(2-Methoxyethyl)-cytidine

-

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-O-(2-Methoxyethyl)-uridine are protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in dichloromethane (B109758) (CH2Cl2).

-

Triazole Formation: The protected uridine derivative is reacted with tris(1H-1,2,4-triazole-1-yl)phosphine oxide, generated in situ from phosphorus oxychloride and 1,2,4-triazole (B32235) in the presence of triethylamine (B128534) (Et3N), to form a triazole intermediate.

-

Amination: The triazole intermediate is treated with aqueous ammonia (B1221849) (32%) in 1,4-dioxane (B91453) to replace the triazole group with an amino group, yielding the protected 2'-O-(2-Methoxyethyl)-cytidine.

-

Deprotection: The TBS protecting groups are removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to give 2'-O-(2-Methoxyethyl)-cytidine.

Phosphitylation to Yield the Phosphoramidite

-

DMT Protection: The 5'-hydroxyl group of 2'-O-(2-Methoxyethyl)-cytidine is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

-

Phosphitylation: The 5'-O-DMT-protected nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak acid catalyst (e.g., tetrazole) to yield the final 2'-O-(2-Methoxyethyl)-cytidine phosphoramidite, which can be used in automated solid-phase oligonucleotide synthesis.[7]

Quantitative Comparison of Antisense Oligonucleotide Modifications

The incorporation of 2'-MOE modifications significantly enhances the therapeutic properties of ASOs compared to unmodified oligonucleotides and other modifications. The following table summarizes key performance metrics.

| Parameter | Unmodified (DNA) | Phosphorothioate (PS) | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) | Locked Nucleic Acid (LNA) |

| Binding Affinity (ΔTm per modification) | Baseline | ↓ 0.5°C | ↑ 1.0-1.5°C | ↑ 0.9-1.6°C [9] | ↑ 2-8°C |

| Nuclease Resistance | Very Low | Moderate | High | Very High [9] | Very High |

| In Vitro Potency (IC50) | High (μM range) | Moderate (~70 nM)[10] | Low (~220 nM)[10] | High (sub-nM to low nM range) [4][10] | Very High (sub-nM range)[10] |

| RNase H Activation | Yes | Yes | No | Yes (in gapmer) [4] | Yes (in gapmer) |

| In Vivo Toxicity | Low | Dose-dependent | Low | Low [9] | Potential Hepatotoxicity[11] |

Experimental Protocols

Nuclease Resistance Assay (Snake Venom Phosphodiesterase)

This protocol assesses the stability of 2'-MOE modified oligonucleotides against exonuclease degradation.[1][12]

-

Oligonucleotide Preparation: 5'-end label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled oligonucleotide.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

5'-³²P-labeled oligonucleotide (10 pmol)

-

10x SVPD buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂)

-

Snake Venom Phosphodiesterase (SVPD) (0.1-1.0 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove a 5 µL aliquot and quench the reaction by adding it to 5 µL of a loading buffer containing EDTA (e.g., 95% formamide, 20 mM EDTA).

-

Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. The rate of disappearance of the full-length oligonucleotide band indicates its nuclease resistance.

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of a duplex formed by a 2'-MOE modified oligonucleotide and its complementary RNA target.[3][13][14]

-

Sample Preparation: In a quartz cuvette, prepare a solution containing:

-

2'-MOE modified oligonucleotide (e.g., 1 µM)

-

Complementary RNA oligonucleotide (e.g., 1 µM)

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Measurement:

-

Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to the starting temperature (e.g., 20°C).

-

Monitor the absorbance at 260 nm as the temperature is increased from the starting temperature to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

-

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Signaling Pathways and Experimental Workflows

RNase H-Mediated Degradation of Target mRNA

2'-MOE modified ASOs, typically in a gapmer design, function through the recruitment of RNase H to degrade the target mRNA.

Caption: RNase H-mediated degradation pathway of target mRNA by a 2'-MOE gapmer ASO.

Experimental Workflow for In Vitro ASO Activity Assessment

The following workflow outlines the key steps for evaluating the efficacy of a 2'-MOE modified ASO in a cell culture model.

Caption: A typical experimental workflow for assessing ASO activity in vitro.

Advantages of Second-Generation ASOs

The development of 2'-MOE and other second-generation modifications represents a significant advancement in antisense technology.

Caption: Key advantages of second-generation ASOs over first-generation modifications.

Conclusion

2'-O-(2-Methoxyethyl)-cytidine is a critical component in the design of modern antisense oligonucleotide therapeutics. Its incorporation provides a superior balance of nuclease resistance, binding affinity, and safety, leading to highly potent and durable gene silencing agents. The synthetic routes to 2'-MOE-cytidine are well-established, and a robust set of analytical methods exists to characterize the properties of oligonucleotides containing this modification. As the field of oligonucleotide therapeutics continues to expand, 2'-MOE chemistry is expected to remain a central platform for the development of new medicines for a wide range of diseases.

References

- 1. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ffame.org [ffame.org]

- 3. agilent.com [agilent.com]

- 4. idtdna.com [idtdna.com]

- 5. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. researchgate.net [researchgate.net]

- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 14. Oligonucleotide Melting Temperature [sigmaaldrich.com]

2'-O-(2-Methoxyethyl)-cytidine chemical structure and properties.

An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-cytidine

Introduction

2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) is a chemically modified nucleoside, a fundamental component in the development of second-generation antisense oligonucleotides (ASOs). The modification consists of a methoxyethyl group attached to the 2' position of the ribose sugar.[1][2] This alteration imparts superior properties to oligonucleotide therapeutics compared to their unmodified or first-generation counterparts. Key advantages include exceptional resistance to nuclease degradation, high binding affinity for target RNA, and a favorable pharmacokinetic and toxicity profile.[2][3][4] These characteristics have made 2'-MOE modified oligonucleotides, including those containing 2'-MOE-C, a cornerstone of modern RNA-targeted drug development, with several FDA-approved therapies utilizing this chemistry.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The structural and physicochemical properties of 2'-O-(2-Methoxyethyl)-cytidine are foundational to its function in therapeutic oligonucleotides.

Chemical Identity

The identity of 2'-O-(2-Methoxyethyl)-cytidine is defined by several key identifiers, as summarized below.

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one[6] |

| CAS Number | 223777-16-0[6][7][8][9][10] |

| Molecular Formula | C₁₂H₁₉N₃O₆[6][7][10][] |

| Molecular Weight | 301.30 g/mol [6][7][10][] |

| Canonical SMILES | COCCO[C@@H]1--INVALID-LINK--N)CO">C@@HO[6] |

| InChI | InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1[6] |

| InChIKey | YKOGMMXZKKVMBT-QCNRFFRDSA-N[6] |

Physicochemical and Handling Properties

The physical and chemical characteristics of 2'-MOE-C influence its stability, solubility, and use in synthesis.

| Property | Value |

| Appearance | White to off-white solid[8] |

| Boiling Point | 535.3 ± 60.0 °C (Predicted)[8] |

| Density | 1.57 ± 0.1 g/cm³ (Predicted)[8] |

| pKa | 13.36 ± 0.70 (Predicted)[8] |

| XLogP3 | -1.7[6] |

| Solubility | DMSO: 250 mg/mL (829.74 mM)[8] |

| Storage Conditions | Long-term: -20°C or -80°C; Short-term: 2-8°C[7][9][12] |

Role and Mechanism of Action in Antisense Therapeutics

The 2'-MOE modification is a cornerstone of second-generation ASO technology, enabling robust gene silencing through two primary mechanisms. The modification pre-organizes the sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes like RNA-RNA, thereby increasing binding affinity to the target mRNA.[2][5]

RNase H-Dependent Degradation

The most common mechanism for 2'-MOE ASOs is the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA-DNA duplex. To achieve this, ASOs are designed as "gapmers." These chimeric oligonucleotides feature a central block of DNA nucleotides flanked by wings of 2'-MOE-modified nucleotides. The 2'-MOE wings provide nuclease resistance and high target affinity, while the central DNA "gap" forms the necessary substrate for RNase H upon hybridization with the target mRNA, leading to its degradation and subsequent reduction in protein expression.[4]

Steric-Blocking Mechanism

Alternatively, ASOs can act via non-degradative, steric-blocking mechanisms.[13][14] In this role, the ASO binds to a specific site on a pre-mRNA or mRNA, physically obstructing the cellular machinery involved in RNA processing or translation. Because RNase H activity is not desired, these ASOs are typically fully modified with 2'-MOE or other 2'-modified nucleosides.[2] This can be used to:

-

Modulate Splicing: By binding to splice sites or regulatory sequences on a pre-mRNA, the ASO can prevent the binding of splicing factors, leading to exon skipping or inclusion and altering the final protein product.[13][14]

-

Inhibit Translation: An ASO can bind to the 5' untranslated region (UTR) or the start codon region of an mRNA, preventing the assembly or progression of the ribosome and thus inhibiting protein synthesis.[13]

Experimental Protocols: Chemical Synthesis

The synthesis of 2'-O-(2-Methoxyethyl)-cytidine typically involves a multi-step process starting from a more readily available nucleoside, such as uridine. A common strategy is the conversion of a 2'-O-(2-Methoxyethyl)-uridine precursor to its cytidine (B196190) analogue.[8][15]

General Protocol for the Conversion of 2'-MOE-Uridine to 2'-MOE-Cytidine

This protocol is a generalized summary based on established chemical transformations for nucleosides.[15]

Objective: To convert the C4-carbonyl of the uracil (B121893) base in a protected 2'-MOE-uridine intermediate into an amine to form the cytosine base.

Materials:

-

Protected 2'-O-(2-Methoxyethyl)-uridine (e.g., with 3',5'-hydroxyls protected by acetyl or silyl (B83357) groups)

-

Phosphorus oxychloride (POCl₃) or 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous acetonitrile (B52724) (MeCN) or other aprotic solvent

-

Aqueous ammonia (B1221849) (aq. NH₃)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis under anhydrous conditions

-

Chromatography system for purification

Methodology:

-

Protection (if starting from unprotected 2'-MOE-uridine): a. Dissolve 2'-O-(2-Methoxyethyl)-uridine in anhydrous pyridine. b. Add acetic anhydride (B1165640) (Ac₂O) and stir at room temperature for 12 hours to protect the 3' and 5' hydroxyl groups. c. Work up the reaction and purify the resulting diacetyl-protected compound.

-

Activation of the C4 Position: a. Suspend 1,2,4-triazole in anhydrous acetonitrile. b. Add POCl₃ dropwise at 0°C, followed by the addition of Et₃N. Stir until a clear solution is formed. c. Add the protected 2'-O-(2-Methoxyethyl)-uridine to the reaction mixture. d. Stir at room temperature for approximately 1.5-2 hours until the starting material is consumed (monitor by TLC). This forms a reactive 4-(1,2,4-triazol-1-yl) intermediate.

-

Amination to form Cytidine: a. Cool the reaction mixture to 0°C. b. Add concentrated aqueous ammonia directly to the mixture. c. Stir the reaction at room temperature for 5 hours. This step both displaces the triazole group with an amino group and cleaves the acetyl protecting groups.

-

Deprotection (if a second deprotection step is needed): a. If protecting groups are not fully removed, evaporate the solvents under reduced pressure. b. Treat the residue with methanolic ammonia and stir at room temperature for 12 hours to ensure complete deprotection.

-

Purification: a. Evaporate the solvents completely. b. Purify the crude residue by silica (B1680970) gel column chromatography (e.g., using a methanol/dichloromethane gradient) to isolate pure 2'-O-(2-Methoxyethyl)-cytidine.

-

Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. microsynth.com [microsynth.com]

- 4. researchgate.net [researchgate.net]

- 5. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]

- 6. 2'-O-(2-Methoxyethyl)-cytidine | C12H19N3O6 | CID 11077469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2'-O-(2-Methoxyethyl)cytidine | 223777-16-0 | NM16315 [biosynth.com]

- 8. 2'-O-(2-Methoxyethyl)cytidine | 223777-16-0 [chemicalbook.com]

- 9. 2'-O-(2-Methoxyethyl)-cytidine, 223777-16-0 | BroadPharm [broadpharm.com]

- 10. scbt.com [scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of 2'-O-Methoxyethyl (2'-O-MOE) Modified Nucleosides: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2'-O-methoxyethyl (2'-O-MOE) modified nucleosides, a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics. We delve into the historical context of their discovery, detailing the pivotal research that established their "surprising properties" of enhanced nuclease resistance and binding affinity to target RNA. This guide offers an in-depth exploration of the synthesis of 2'-O-MOE phosphoramidites and their incorporation into oligonucleotides via solid-phase synthesis. Key experimental methodologies for evaluating the performance of 2'-O-MOE modified ASOs, including nuclease resistance assays, thermal melting studies for binding affinity, and cell-based assays for efficacy, are presented with detailed protocols. Quantitative data from seminal studies are summarized in comparative tables. Furthermore, we elucidate the primary mechanism of action for 2'-O-MOE gapmer ASOs, the recruitment of RNase H for target RNA degradation, through a detailed signaling pathway diagram. This document is intended for researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.

Discovery and History

The journey of 2'-O-MOE modified nucleosides began in the quest for more drug-like antisense oligonucleotides. First-generation ASOs, primarily phosphorothioates (PS), suffered from limitations such as lower binding affinity to target RNA and potential off-target toxicities. The need for modifications that could improve these properties without compromising the desired therapeutic effect was paramount.

The breakthrough came from a collaborative effort between scientists at Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals). In a landmark 1995 paper published in Helvetica Chimica Acta, Pierre Martin described the synthesis and unexpected, highly favorable properties of oligonucleotides containing 2'-O-alkoxyalkyl modifications, with the 2'-O-methoxyethyl (2'-O-MOE) group proving to be particularly advantageous.[1][2][3] This work demonstrated that 2'-O-MOE modifications conferred a remarkable combination of increased resistance to nuclease degradation and enhanced affinity for complementary RNA strands, a significant improvement over previous modifications.[1][2][3] This discovery paved the way for the development of second-generation ASO drugs with improved potency, duration of action, and safety profiles.[4]

Physicochemical Properties of 2'-O-MOE Modified Oligonucleotides

The 2'-O-MOE modification imparts several beneficial properties to antisense oligonucleotides, making them highly suitable for therapeutic applications.

Nuclease Resistance

One of the most critical attributes of 2'-O-MOE modifications is the substantial increase in resistance to degradation by cellular nucleases.[4] The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage.[5] This enhanced stability leads to a longer half-life in biological fluids and tissues, allowing for less frequent dosing.[6]

Binding Affinity

2'-O-MOE modifications pre-organize the sugar moiety into an RNA-like C3'-endo pucker conformation.[4] This conformational preference enhances the binding affinity of the ASO to its target RNA, as it reduces the entropic penalty of duplex formation. The increase in binding affinity is reflected in a higher melting temperature (Tm) of the ASO-RNA duplex. Each 2'-O-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[4]

Pharmacokinetics and Toxicity

Oligonucleotides containing 2'-O-MOE modifications have demonstrated favorable pharmacokinetic profiles in preclinical and clinical studies.[6][7] They distribute broadly to various tissues and exhibit a longer tissue half-life compared to unmodified or first-generation ASOs.[8] Furthermore, 2'-O-MOE modified ASOs have been shown to have a reduced pro-inflammatory potential and a better overall toxicity profile compared to their predecessors.[2]

Synthesis of 2'-O-MOE Modified Oligonucleotides

The successful application of 2'-O-MOE modifications in ASO drugs relies on robust and scalable chemical synthesis methods for both the modified phosphoramidite (B1245037) building blocks and the final oligonucleotide chains.

Synthesis of 2'-O-MOE Phosphoramidites

The synthesis of 2'-O-MOE nucleoside phosphoramidites is a multi-step process that begins with the appropriate nucleoside. A key step involves the selective alkylation of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group. This is followed by the introduction of protecting groups on the nucleobase and the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer.

Caption: Workflow for the synthesis of a 2'-O-MOE nucleoside phosphoramidite.

Solid-Phase Oligonucleotide Synthesis

2'-O-MOE modified oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry. The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Mechanism of Action: RNase H-Mediated Degradation

A major application of 2'-O-MOE modifications is in the design of "gapmer" ASOs. These chimeric oligonucleotides typically consist of a central "gap" of 8-10 DNA or phosphorothioate (B77711) DNA nucleotides, flanked by "wings" of 2-5 2'-O-MOE modified nucleotides. This design leverages the key properties of both modification types. The 2'-O-MOE wings provide nuclease resistance and high binding affinity to the target RNA, while the central DNA gap, upon hybridization to the target RNA, forms a DNA-RNA heteroduplex that is a substrate for the endogenous enzyme Ribonuclease H (RNase H). RNase H then cleaves the RNA strand of the heteroduplex, leading to the degradation of the target RNA and subsequent reduction in protein expression.

Caption: Signaling pathway of RNase H-mediated gene silencing by a 2'-O-MOE gapmer ASO.

Quantitative Data Summary

The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides from various studies.

Table 1: Nuclease Resistance of 2'-O-MOE Modified Oligonucleotides

| Oligonucleotide Modification | Assay Conditions | Half-life (t1/2) | Reference |

| Unmodified Oligonucleotide | Fetal Bovine Serum (37°C) | < 1 hour | [1] |

| Phosphorothioate (PS) | Fetal Bovine Serum (37°C) | Several hours | [6] |

| 2'-O-MOE (Phosphodiester) | Fetal Bovine Serum (37°C) | > 24 hours | [9] |

| 2'-O-MOE (Phosphorothioate) | Rat Plasma | Highly resistant to metabolism | [6] |

Table 2: Binding Affinity (Melting Temperature) of 2'-O-MOE Modified Oligonucleotides

| Duplex | ΔTm per modification (°C) | Buffer Conditions | Reference |

| 2'-O-MOE-RNA / RNA | +0.9 to +1.6 | 100 mM NaCl, 10 mM Na-phosphate, 0.1 mM EDTA, pH 7.0 | [4][10] |

| 2'-O-MOE-DNA / RNA | +0.88 to +1.70 | Not specified | [11] |

Table 3: In Vivo Pharmacokinetic Parameters of a 2'-O-MOE ASO (Mipomersen)

| Species | Administration | Plasma Half-life | Tissue Half-life | Reference |

| Mouse | Subcutaneous | ~2-3 hours (alpha), ~50 hours (beta) | ~1-2 weeks (liver) | [7] |

| Monkey | Subcutaneous | ~1-2 days (terminal) | ~2-4 weeks (liver) | [7] |

| Human | Subcutaneous | ~1-2 months (terminal) | Not directly measured, estimated to be long | [7] |

Detailed Experimental Protocols

Nuclease Resistance Assay in Serum

Objective: To determine the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases found in serum.

Materials:

-

5'-radiolabeled or fluorescently labeled oligonucleotide

-

Fetal Bovine Serum (FBS) or human serum

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Formamide (B127407) loading buffer

-

Polyacrylamide gel (denaturing, 12-20%)

-

TBE buffer (Tris/Borate/EDTA)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare a stock solution of the test oligonucleotide in TE buffer.

-

Incubate the labeled oligonucleotide (final concentration ~0.1-1 µM) in 80-90% FBS at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of formamide loading buffer and heating at 95°C for 5 minutes.

-

Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

Quantify the intensity of the full-length oligonucleotide band at each time point.

-

Calculate the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time and fitting the data to a first-order decay model.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of a duplex formed between a 2'-O-MOE modified ASO and its complementary RNA target, as a measure of binding affinity.

Materials:

-

ASO and complementary RNA oligonucleotide

-

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Prepare solutions of the ASO and its complementary RNA in the melting buffer to a final concentration of, for example, 2 µM each.[10]

-

Mix equal volumes of the ASO and RNA solutions.

-

Anneal the duplex by heating the mixture to 95°C for 5-10 minutes, followed by slow cooling to room temperature.[10]

-

Transfer the sample to a quartz cuvette.

-

Measure the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/min).[10]

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the peak of the first derivative of the melting curve.[12]

Cell-Based Assay for ASO Activity (IC50 Determination)

Objective: To determine the in vitro efficacy of a 2'-O-MOE modified ASO by measuring the concentration-dependent reduction of a target RNA.

Materials:

-

A suitable cell line expressing the target gene

-

Cell culture medium and supplements

-

Transfection reagent (for lipid-based transfection) or electroporation system

-

2'-O-MOE ASO and control oligonucleotides (e.g., scrambled sequence)

-

RNA extraction kit

-

Reverse transcription reagents

-

Quantitative PCR (qPCR) machine and reagents (primers and probes for the target gene and a housekeeping gene)

Procedure:

-

Cell Seeding: Plate the cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of analysis.

-

ASO Transfection: The following day, transfect the cells with a range of ASO concentrations (e.g., 0.1 to 100 nM) using a suitable delivery method. Include a negative control (e.g., scrambled ASO) and a mock-transfected control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for ASO uptake and target RNA degradation.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR Analysis: Perform qPCR to quantify the relative expression levels of the target mRNA, normalized to a stable housekeeping gene.

-

Data Analysis: Calculate the percentage of target RNA reduction for each ASO concentration relative to the control. Plot the percentage of remaining target RNA against the logarithm of the ASO concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the target RNA is inhibited).[13][14]

Conclusion

The discovery of 2'-O-MOE modified nucleosides marked a pivotal moment in the evolution of antisense technology. Their unique combination of high nuclease resistance, enhanced binding affinity, and favorable safety profile has enabled the development of a new generation of potent and durable ASO therapeutics. The robust synthetic methodologies and a deep understanding of their mechanism of action continue to make 2'-O-MOE a leading chemical modification in the design of novel oligonucleotide-based drugs for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug developers working with this important class of modified nucleosides.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. synoligo.com [synoligo.com]

- 6. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. rsc.org [rsc.org]

- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Core Mechanism of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-methoxyethyl (2'-O-MOE) modifications represent a significant advancement in oligonucleotide-based therapeutics. This chemical modification confers superior properties compared to first-generation phosphorothioate (B77711) (PS) ASOs, including enhanced nuclease resistance, increased binding affinity to target RNA, and an improved safety profile. This technical guide provides a comprehensive overview of the mechanism of action of 2'-O-MOE modified oligonucleotides, with a focus on their use as RNase H-dependent ASOs. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

The 2'-O-MOE Modification: Enhancing Therapeutic Potential

The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar moiety. This alteration is a cornerstone of second-generation ASO technology, addressing key limitations of earlier designs.

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases in biological fluids and tissues. The 2'-O-MOE modification provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage and significantly extending the half-life of the ASO in vivo.[1][2] Elimination half-lives for second-generation ASOs can extend over a dozen days, a substantial improvement over the 40 to 60-hour half-life of first-generation phosphorothioate ASOs.[1]

Increased Binding Affinity and Specificity

The 2'-O-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. This results in a higher binding affinity, as evidenced by an increase in the melting temperature (Tm) of the ASO-RNA duplex. This enhanced affinity translates to increased potency of the ASO.

Reduced Toxicity

Compared to first-generation ASOs, 2'-O-MOE modified oligonucleotides generally exhibit a more favorable toxicity profile. While phosphorothioate linkages can lead to non-specific protein binding and subsequent toxic effects, the addition of 2'-O-MOE modifications mitigates these issues.[3] Chronic toxicity studies in mice have shown that 2'-O-MOE ASOs have tolerability profiles suitable for chronic administration.[4]

Mechanism of Action: The "Gapmer" Design and RNase H-Mediated Degradation

The most common design for 2'-O-MOE ASOs intended for target RNA degradation is the "gapmer" structure. This chimeric design is crucial for harnessing the activity of RNase H1, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex.

A typical 2'-O-MOE gapmer consists of:

-

A central "gap" of 8-10 deoxynucleotides: This DNA region is essential for the recognition and cleavage activity of RNase H1.[5]

-

Flanking "wings" of 2-5 2'-O-MOE modified nucleotides: These wings protect the oligonucleotide from nuclease degradation and enhance its binding affinity to the target RNA.[5]

The mechanism proceeds as follows:

-

The 2'-O-MOE gapmer ASO is introduced into the cell.

-

It binds with high affinity and specificity to its complementary target mRNA sequence.

-

The resulting ASO-mRNA heteroduplex, with its central DNA:RNA hybrid region, is recognized by RNase H1.

-

RNase H1 cleaves the phosphodiester backbone of the target mRNA, leading to its degradation.

-

The intact ASO is released and can bind to another target mRNA molecule, initiating another round of degradation.

dot

Cellular Uptake and Trafficking

The cellular uptake of 2'-O-MOE ASOs is a complex process mediated by interactions with cell surface proteins. This process, often referred to as gymnosis, occurs without the need for transfection reagents.

dot

Quantitative Data Summary

The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides, providing a comparative perspective on their performance characteristics.

Table 1: Nuclease Resistance

| Oligonucleotide Type | Matrix | Half-life | Reference |

| Unmodified Oligonucleotide | Plasma | < 5 minutes | [1] |

| Phosphorothioate (PS) ASO | Plasma | ~1 hour | [2] |

| 2'-O-MOE Modified ASO | Plasma | 4-6 hours (distribution) | [1] |

| 2'-O-MOE Modified ASO | Tissue | 2-4 weeks (elimination) | [2] |

Table 2: Binding Affinity (Melting Temperature, Tm)

| Modification | ΔTm per modification (°C) | Reference |

| 2'-O-MOE | +1.5 | [6] |

Table 3: In Vivo Efficacy (Dose-Response)

| ASO Target | ASO Chemistry | Animal Model | Dose | Target mRNA Reduction | Reference |

| ApoB | 5-10-5 2'-O-MOE | Mouse | 0.4 µmol/kg | 24% | [7] |

| ApoB | 5-10-5 2'-O-MOE | Mouse | 2.5 µmol/kg | 84% | [7] |

| SMN2 (splicing) | 2'-O-MOE | In vitro | 16 nM (EC50) | N/A | [8] |

Table 4: In Vivo Toxicity

| ASO Chemistry | Animal Model | Key Findings | Reference |

| 2'-O-MOE | Mouse | Tolerability profiles suitable for chronic administration. | [4] |

| LNA | Mouse | Profound hepatotoxicity observed. | [7] |

Detailed Experimental Protocols

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

dot

Methodology:

Solid-phase synthesis of 2'-O-MOE oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry.[9][10][11][12]

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Synthesis Cycle:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) to expose the 5'-hydroxyl group.

-

Coupling: The next 2'-O-MOE phosphoramidite monomer is activated with a catalyst (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with a base, typically concentrated ammonium (B1175870) hydroxide.

-

Purification: The crude oligonucleotide is purified to high homogeneity using methods such as high-performance liquid chromatography (HPLC).

Nuclease Resistance Assay

Methodology:

-

Oligonucleotide Preparation: Prepare solutions of the 2'-O-MOE modified ASO and a control unmodified oligonucleotide of the same sequence at a known concentration.

-

Incubation with Nuclease Source:

-

Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution (e.g., a solution containing a chelating agent like EDTA and a denaturant like formamide).

-

Analysis: The integrity of the oligonucleotides at each time point is analyzed by a suitable method:

-

Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to visualize the full-length oligonucleotide and its degradation products. The gel is stained with a nucleic acid stain (e.g., SYBR Gold) and imaged.

-

HPLC: Anion-exchange or reverse-phase HPLC can be used to quantify the amount of full-length oligonucleotide remaining at each time point.

-

-

Data Analysis: The percentage of intact oligonucleotide at each time point is calculated, and the half-life (t1/2) is determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.

RNase H Cleavage Assay

dot

Methodology:

-

Substrate Preparation:

-

Synthesize a target RNA oligonucleotide, typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye for detection.

-

Synthesize the corresponding 2'-O-MOE gapmer ASO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the labeled RNA substrate, the 2'-O-MOE gapmer ASO, and an appropriate reaction buffer (e.g., Tris-HCl, MgCl2, DTT).[15]

-

Pre-incubate the mixture to allow for hybridization of the ASO to the RNA target.

-

-

Initiation of Cleavage:

-

Initiate the reaction by adding a purified recombinant RNase H1 enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[15]

-

-

Reaction Termination:

-

Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) to inactivate the RNase H1.

-

-

Analysis of Cleavage Products:

-

The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Visualization and Quantification:

-

The gel is visualized using a phosphorimager (for radioactive labels) or a fluorescence scanner (for fluorescent labels).

-

The intensity of the bands corresponding to the full-length RNA and the cleavage products is quantified to determine the percentage of cleavage.

-

Electrophoretic Mobility Shift Assay (EMSA) for ASO-Protein Interactions

Methodology:

-

Probe Labeling: The 2'-O-MOE ASO is end-labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye like IRDye) or a radioactive isotope (32P).[16][17]

-

Binding Reaction:

-

The labeled ASO is incubated with a protein source (e.g., purified protein, nuclear extract, or whole-cell lysate) in a binding buffer. The binding buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[18]

-

The reaction is incubated at room temperature or on ice to allow for the formation of ASO-protein complexes.

-

-

Electrophoresis:

-

The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel.

-

Electrophoresis is performed at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

-

-

Detection:

-

Non-radioactive detection: If the probe is biotin-labeled, the gel is transferred to a nylon membrane, and the probe is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. If the probe is fluorescently labeled, the gel is imaged directly on an appropriate scanner.

-

Radioactive detection: The gel is dried and exposed to X-ray film or a phosphorimager screen.

-

-

Analysis: The formation of an ASO-protein complex is indicated by a band that migrates more slowly than the free, unbound ASO probe (a "shifted" band). The specificity of the interaction can be confirmed by competition experiments where an excess of unlabeled specific or non-specific competitor ASO is added to the binding reaction.

Conclusion

2'-O-MOE modified oligonucleotides, particularly in the gapmer configuration, have emerged as a robust and versatile platform for antisense therapeutics. Their enhanced nuclease resistance, high binding affinity, and favorable safety profile have led to the successful development of several approved drugs. The RNase H-dependent mechanism of action provides an efficient means of selectively degrading target mRNA, thereby modulating protein expression. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of oligonucleotide therapeutics. A thorough understanding of the core mechanism and the experimental techniques used to characterize these molecules is essential for the continued innovation and clinical success of this promising class of drugs.

References

- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. idtdna.com [idtdna.com]

- 4. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 6. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media | Semantic Scholar [semanticscholar.org]

- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atdbio.com [atdbio.com]

- 11. data.biotage.co.jp [data.biotage.co.jp]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. neb.com [neb.com]

- 16. ld.ru [ld.ru]

- 17. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

The Architecture of Silence: A Technical Guide to Second-Generation Antisense Technology

For Researchers, Scientists, and Drug Development Professionals

Second-generation antisense technology represents a significant leap forward in the field of gene silencing, offering enhanced potency, stability, and a more favorable safety profile compared to its predecessors. These synthetic nucleic acid-based drugs, known as antisense oligonucleotides (ASOs), are meticulously engineered to bind with high specificity to a target messenger RNA (mRNA), leading to the downregulation of the encoded protein. This guide provides an in-depth exploration of the core principles, chemical modifications, and experimental methodologies that underpin this powerful therapeutic platform.

Core Principles: Mechanism of Action

The primary mechanism of action for the most common class of second-generation ASOs, known as "gapmers," is the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme.[1] This process unfolds in a sequence-specific manner:

-

Hybridization: The ASO, designed to be complementary to a specific sequence on the target mRNA, enters the cell and binds to its RNA target, forming a DNA-RNA heteroduplex.

-

RNase H Recruitment: The central "gap" region of the ASO, which consists of deoxynucleotides, is recognized by RNase H.

-

RNA Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex, leaving the ASO intact.[1][2]

-

Recycling: The ASO is then released and can bind to another target mRNA molecule, initiating a new cycle of degradation. This catalytic process allows a single ASO molecule to lead to the destruction of multiple mRNA targets.

Beyond RNase H-mediated decay, second-generation ASOs can also function via a steric-blocking mechanism. In this mode, the ASO binds to the target RNA and physically obstructs cellular machinery from accessing the RNA, thereby inhibiting translation or modulating pre-mRNA splicing without degrading the RNA transcript.[3]

Caption: RNase H-mediated degradation pathway for a gapmer ASO.

The Chemistry of Advancement: Second-Generation Modifications

To overcome the limitations of early antisense compounds, namely poor stability against nuclease degradation and lower binding affinity, second-generation ASOs incorporate key chemical modifications, primarily at the 2'-position of the ribose sugar in the "wing" regions of the gapmer. These modifications are crucial for enhancing the therapeutic properties of the ASO.

The most prominent second-generation modifications include:

-

2'-O-Methoxyethyl (2'-O-MOE): This modification is one of the most widely used in clinically successful ASOs. It significantly increases nuclease resistance and binding affinity to the target RNA.[4][5] The 2'-MOE modification pre-organizes the sugar into a C3'-endo conformation, which is favorable for A-form duplexes like the ASO-RNA hybrid, thereby increasing thermal stability.[6][7]

-

Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge that "locks" the ribose ring in an RNA-like C3'-endo conformation. This rigid structure confers an exceptionally high binding affinity for the target RNA, leading to a significant increase in potency.[8] However, this high affinity has also been associated with a higher risk of hepatotoxicity in some sequences.[9][10]

-

Constrained Ethyl (cEt): The cEt modification is a derivative of LNA that also provides high binding affinity and potency, often comparable to LNA.[11] Studies have suggested that in some sequence contexts, cEt modifications may offer an improved toxicity profile compared to LNA while maintaining high potency.[11][12]

These modifications are typically incorporated into the flanking "wing" segments of a gapmer ASO, while the central "gap" remains as DNA to support RNase H activity. A phosphorothioate (B77711) (PS) backbone, where a non-bridging oxygen atom is replaced by sulfur, is also commonly used throughout the ASO to further enhance nuclease resistance and facilitate protein binding for better tissue distribution.[13]

Caption: Logical relationships of 2nd-gen modifications and their properties.

Quantitative Comparison of Second-Generation Chemistries

The choice of chemical modification significantly impacts the pharmacological properties of an ASO. The following tables summarize key quantitative data from comparative studies.

Table 1: Impact of Modifications on Binding Affinity and Nuclease Resistance

| Modification | Increase in Melting Temp. (ΔTm) per Modification | Plasma Half-Life |

| 2'-O-MOE | +0.9 to +1.6 °C[14] | Distribution half-life of ~2-5 hours; terminal elimination half-life can extend for weeks[15] |

| LNA | +1.5 to +4.0 °C[16] | Not specified, but high stability is noted[17] |

| cEt | Similar to LNA[12] | Not specified, but high stability is noted[11] |

Table 2: Comparative In Vivo Potency and Hepatotoxicity

| ASO Chemistry | Target & Species | ED50 (Dose for 50% Efficacy) | Hepatotoxicity (Serum ALT Levels) |

| 5-10-5 MOE | PTEN (mouse) | 9.5 mg/kg[12] | Within normal range[9] |

| 2-10-2 LNA | PTEN (mouse) | 2.1 mg/kg[12] | Significant elevations (>100-fold at higher doses)[1][9] |

| 2-10-2 S-cEt | PTEN (mouse) | 2.4 mg/kg[12] | Within normal range[12] |

Note: Data is compiled from multiple sources and experimental conditions may vary. ED50 and toxicity are sequence and target-dependent.

Experimental Protocols for ASO Evaluation

The development of a second-generation ASO therapeutic involves a rigorous pipeline of experimental validation.

Caption: High-level experimental workflow for ASO development.

Solid-Phase Oligonucleotide Synthesis

Second-generation ASOs are manufactured using automated solid-phase synthesis on a controlled-pore glass (CPG) or polystyrene support.[5][18]

-

Support Preparation: The synthesis begins with the first nucleoside (at the 3'-end of the ASO) covalently attached to the solid support.

-

Synthesis Cycle (Repeated for each nucleotide):

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid.

-

Coupling: The next protected phosphoramidite (B1245037) monomer (e.g., a 2'-MOE or DNA phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.

-

Sulfurization (for Phosphorothioates): The newly formed phosphite (B83602) triester linkage is oxidized, typically with a sulfurizing agent, to create a phosphorothioate linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.

-

-

Cleavage and Deprotection: Once the full-length ASO is synthesized, it is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate (B84403) backbone are removed using a strong base (e.g., aqueous ammonia).

-

Purification: The crude ASO product is purified, typically by chromatography, to yield the final high-purity oligonucleotide.

In Vitro Screening: Target Knockdown Assessment

The initial evaluation of ASO efficacy is performed in cell culture.

-

Cell Culture: A relevant cell line (e.g., a human cancer cell line or patient-derived cells) is cultured under standard conditions.

-

ASO Delivery:

-

Transfection: Cationic lipids or other transfection reagents are used to facilitate the entry of ASOs into the cells. ASOs are typically tested at concentrations ranging from low nanomolar to 100 nM.[19][20]

-

Gymnotic Uptake: For some cell types, ASOs can be taken up "naked" from the culture medium without transfection reagents, which may better reflect the in vivo delivery mechanism.[21]

-

-

Incubation: Cells are incubated with the ASO for a specified period, typically 24 to 72 hours, to allow for target mRNA knockdown.

Quantification of mRNA Reduction (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is the gold standard for measuring the reduction of target mRNA levels.[13]

-

RNA Isolation: Total RNA is extracted from ASO-treated and control cells using a commercial kit.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target gene and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The level of the target mRNA is normalized to the reference gene, and the percentage of knockdown relative to a negative control ASO is calculated using the ΔΔCt method.[13]

Quantification of Protein Reduction (Western Blot)

To confirm that mRNA knockdown translates to a reduction in protein levels, Western blotting is performed.[22]

-

Protein Lysate Preparation: Cells treated with ASOs are lysed to release total protein. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent or fluorescent substrate is added, and the signal is captured using an imaging system. The intensity of the band corresponding to the target protein is quantified and normalized to a loading control protein (e.g., GAPDH).[23]

In Vivo Efficacy and Toxicology Studies

Promising ASO candidates from in vitro screens are advanced to animal models.

-

Animal Model: A relevant animal model is selected (e.g., a transgenic mouse model of a disease or wild-type mice for toxicity studies).[24][25]

-

ASO Administration: ASOs are typically administered via subcutaneous (SC) or intravenous (IV) injection. Dosing regimens vary but may involve multiple doses per week for several weeks.[9]

-

Efficacy Assessment: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, tumor) are collected. Target mRNA and protein levels are quantified using qRT-PCR and Western blotting as described above.

-

Toxicology Assessment:

-

Clinical Observations: Animal body weight and general health are monitored throughout the study.

-

Serum Chemistry: Blood is collected to measure markers of liver function (e.g., alanine (B10760859) aminotransferase [ALT] and aspartate aminotransferase [AST]).[9]

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) for microscopic examination by a pathologist to identify any signs of tissue damage or inflammation.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. atdbio.com [atdbio.com]

- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of second generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of off-target cleavage by RNase H using an artificial cationic oligosaccharide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00983D [pubs.rsc.org]

- 11. Tm prediction [qiagen.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 15. researchgate.net [researchgate.net]

- 16. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ASO transfection of iPSC-derived cells [protocols.io]

- 18. biotage.com [biotage.com]

- 19. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ncardia.com [ncardia.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]

An In-depth Technical Guide to 2'-O-(2-Methoxyethyl) Modifications in RNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics has been revolutionized by chemical modifications that enhance the stability, efficacy, and safety of oligonucleotide-based drugs. Among these, the second-generation 2'-O-(2-Methoxyethyl) (2'-O-MOE) modification has emerged as a cornerstone technology, particularly in the development of antisense oligonucleotides (ASOs). This modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group, a seemingly subtle change that imparts profound and beneficial properties to the RNA molecule.[1][2]

The 2'-O-MOE modification strikes a crucial balance between enhanced nuclease resistance, high binding affinity to target RNA, and a favorable safety profile.[2][3][4] These attributes have led to the successful clinical development and approval of several 2'-O-MOE-containing ASO drugs, validating its importance in the field.[1] This technical guide provides a comprehensive overview of 2'-O-MOE modifications, including their synthesis, mechanism of action, and impact on the physicochemical and pharmacological properties of RNA therapeutics. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug developers in the field of RNA therapeutics.

Chemical Structure and Synthesis

The 2'-O-MOE modification is characterized by the presence of a -O-CH2-CH2-O-CH3 group attached to the 2' position of the ribose sugar. This modification confers an "RNA-like" C3'-endo sugar pucker conformation, which is a key determinant of its high binding affinity to complementary RNA sequences.[1]

Caption: Chemical structures of an unmodified ribonucleotide and a 2'-O-MOE modified ribonucleotide.

Oligonucleotides incorporating 2'-O-MOE modifications are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[5][6][7][8] This method allows for the sequential addition of nucleotide building blocks, including the 2'-O-MOE modified phosphoramidites, to a growing oligonucleotide chain attached to a solid support.

Mechanism of Action

2'-O-MOE modified ASOs primarily function through two distinct mechanisms: RNase H-mediated degradation of the target RNA and steric hindrance of translation or splicing.

RNase H-Mediated Degradation

The most common mechanism for 2'-O-MOE ASOs is the recruitment of RNase H, an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, 2'-O-MOE ASOs are designed as "gapmers".[9][10] These chimeric oligonucleotides consist of a central "gap" of 8-10 deoxyribonucleotides, which is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[9] The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the DNA gap forms the necessary substrate for RNase H upon hybridization to the target mRNA.

Caption: RNase H-mediated degradation pathway initiated by a 2'-O-MOE gapmer ASO.

Steric Blockade

In cases where the complete degradation of the target RNA is not desired, such as in splice-switching applications, ASOs can be fully modified with 2'-O-MOE. These "steric-blocking" ASOs bind to specific sequences on a pre-mRNA, physically obstructing the binding of splicing factors. This interference can modulate the splicing pattern, leading to the inclusion or exclusion of specific exons and the production of a modified protein. A notable example of a steric-blocking 2'-O-MOE ASO is Nusinersen, which is used to treat spinal muscular atrophy.[1]

Quantitative Data on the Properties of 2'-O-MOE Modifications

The inclusion of 2'-O-MOE modifications significantly enhances key properties of RNA therapeutics. The following tables summarize quantitative data on these improvements.

Table 1: Enhancement of Binding Affinity

The increase in thermal stability (ΔTm) of an ASO:RNA duplex is a direct measure of enhanced binding affinity.

| Modification | ΔTm per Modification (°C) | Reference |

| 2'-O-MOE | +0.9 to +1.6 | [1] |

| 2'-O-Methyl | Similar to 2'-O-MOE | [1] |

| 2'-Fluoro | +2.5 | [1] |

Table 2: In Vivo Efficacy of 2'-O-MOE ASOs

The following table presents examples of target mRNA reduction achieved with 2'-O-MOE ASOs in animal models.

| Target Gene | Animal Model | ASO Chemistry | Dose | mRNA Reduction (%) | Reference |

| Tau | Mouse | 2'-O-MOE | - | 73 | [11] |

| Human Tau | Mouse | 2'-O-MOE | - | 31 | [11] |

| TRADD | Mouse | 4-10-4 MOE | 30 mg/kg | 77 | [12] |

| ApoB | Mouse | 5-10-5 MOE | 18 mg/kg | 84 | [12] |

| MALAT1 | Mouse | 2'-O-MOE | 50 mg/kg | >80 | [13] |

| MALAT1 | Monkey | 2'-O-MOE | 35 mg/kg | >80 | [13] |

Table 3: Pharmacokinetic Properties of a 2'-O-MOE ASO (ISIS 301012)

This table summarizes key pharmacokinetic parameters of a 2'-O-MOE ASO across different species.

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2α (h) | t1/2β (days) | Bioavailability (%) | Reference |

| Mouse | IV | 25 | 134 | 0.2 | 8.8 | - | [14] |

| Rat | IV | 5 | 28.5 | 0.3 | 7.9 | - | [14] |

| Monkey | IV | 2 | 10.3 | 0.4 | 12.5 | - | [14] |

| Monkey | SC | 2 | 1.1 | - | - | 80-100 | [14] |

| Human | IV | 1 | 4.8 | 2.2 | 18.2 | - | [14] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of 2'-O-MOE modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

This protocol outlines the general steps for synthesizing 2'-O-MOE modified oligonucleotides using an automated DNA/RNA synthesizer.

Materials:

-

2'-O-MOE phosphoramidites (A, C, G, U)

-

DNA phosphoramidites (for gapmers)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer. Load the appropriate phosphoramidites, solid support, and reagents onto the instrument.

-

Synthesis Cycle (repeated for each nucleotide):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.

-

Coupling: The next phosphoramidite in the sequence is activated and coupled to the 5'-hydroxyl of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[7]

-

Quantification and Characterization: The purified oligonucleotide is quantified by UV spectroscopy and its identity and purity are confirmed by mass spectrometry.

Caption: Workflow for the solid-phase synthesis of a 2'-O-MOE modified oligonucleotide.

Protocol 2: In Vitro Nuclease Resistance Assay

This protocol describes a method to assess the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases.

Materials:

-

2'-O-MOE modified oligonucleotide

-

Unmodified control oligonucleotide

-

Fetal bovine serum (FBS) or tissue homogenate

-

Nuclease-free water

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel staining solution (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Incubation: Incubate a known amount of the 2'-O-MOE modified oligonucleotide and the unmodified control with FBS or tissue homogenate at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading dye) and heating.

-

PAGE Analysis: The samples are loaded onto a denaturing polyacrylamide gel and subjected to electrophoresis to separate the intact oligonucleotide from its degradation products.

-

Visualization and Quantification: The gel is stained and visualized. The intensity of the band corresponding to the intact oligonucleotide at each time point is quantified to determine the rate of degradation and the oligonucleotide's half-life.[15]

Protocol 3: Thermal Melting (Tm) Analysis

This protocol details the determination of the melting temperature of an ASO:RNA duplex.

Materials:

-

2'-O-MOE modified ASO

-

Complementary RNA oligonucleotide

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Duplex Formation: Mix equimolar amounts of the ASO and its complementary RNA in the melting buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

Spectrophotometer Setup: Place the duplex solution in a quartz cuvette and place it in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm as a function of temperature.

-

Melting Curve Generation: Gradually increase the temperature of the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute). Record the absorbance at each temperature increment.

-

Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).[16]

Protocol 4: ASO Transfection using Lipofectamine 2000

This protocol provides a general procedure for the delivery of 2'-O-MOE ASOs into cultured cells.

Materials:

-

2'-O-MOE ASO

-

Lipofectamine 2000 transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Cultured cells

-

Appropriate cell culture medium

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.

-

Complex Formation:

-

In one tube, dilute the ASO in Opti-MEM.

-

In a separate tube, dilute the Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted ASO and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the ASO-Lipofectamine 2000 complexes to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Analysis: After incubation, the cells can be harvested for analysis of target mRNA or protein levels.

Caption: Workflow for ASO transfection using Lipofectamine 2000.

Protocol 5: RNase H Cleavage Assay

This protocol describes an in vitro assay to confirm the RNase H-mediated cleavage of a target RNA by a gapmer ASO.

Materials:

-

2'-O-MOE gapmer ASO

-

Target RNA transcript (radiolabeled or fluorescently labeled)

-

Recombinant RNase H enzyme

-

RNase H reaction buffer

-

Nuclease-free water

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Autoradiography film or fluorescence imager

Procedure:

-

Duplex Formation: Anneal the gapmer ASO with the labeled target RNA by heating and slow cooling.

-

Reaction Setup: In a reaction tube, combine the ASO:RNA duplex, RNase H reaction buffer, and nuclease-free water.

-

Initiate Cleavage: Add the RNase H enzyme to the reaction mixture and incubate at 37°C.

-

Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA).

-

PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization: Visualize the intact RNA and the cleavage products using autoradiography or fluorescence imaging. The appearance of smaller RNA fragments over time indicates RNase H-mediated cleavage.

Conclusion